Nonadien-1-ol

Description

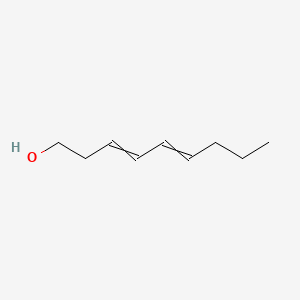

Structure

3D Structure

Properties

CAS No. |

63450-36-2 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

nona-3,5-dien-1-ol |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h4-7,10H,2-3,8-9H2,1H3 |

InChI Key |

DNCPZJXUBYQFED-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CCCO |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Distribution of Nonadien 1 Ol

Presence in Flora

Nonadien-1-ol isomers are notable components of the volatile bouquets of several plant species, where they are biosynthesized through the lipoxygenase (LOX) pathway from the enzymatic degradation of fatty acids.

The family Cucurbitaceae, which includes cucumbers and melons, is particularly recognized for producing C9 aldehydes and alcohols that define their fresh, green aroma.

(E,Z)-2,6-Nonadien-1-ol is a significant C9 alcohol that imparts the typical cucumber-like flavor. researchgate.net This compound, along with its corresponding aldehyde, (E,Z)-2,6-nonadienal, is derived from the enzymatic breakdown of linolenic acid. researchgate.net The conversion of C9 aldehydes, such as (E,Z)-2,6-nonadienal, to their corresponding alcohols is facilitated by the enzyme alcohol dehydrogenase (ADH). nih.gov Studies have shown that the content of (E,Z)-2,6-nonadien-1-ol can vary among different cucumber genotypes. nih.gov For instance, research on a recombinant inbred line (RIL) population of cucumbers revealed significant genetic variations in the levels of this aroma compound. nih.gov A major quantitative trait locus (QTL), designated qol8-2.1, has been identified on chromosome 2 and is strongly associated with the content of (E,Z)-2,6-nonadien-1-ol. researchgate.netnih.gov This genomic region contains a cluster of nine lipoxygenase (LOX) genes, with one specific gene, CsLOX08, showing a significant positive correlation with the production of this alcohol. researchgate.netnih.gov

Table 1: Identification of (E,Z)-2,6-Nonadien-1-ol in Cucumber Genotypes

| Genotype/Study Population | Chromosomal Location of Major QTL | Associated Gene | Key Finding |

|---|---|---|---|

| Cucumber RIL population (Q16 × Q24) | Chromosome 2 | CsLOX08 | A major QTL, qol8-2.1, was identified, showing a significant positive correlation between the CsLOX08 gene and the content of (E,Z)-2,6-nonadien-1-ol. researchgate.netnih.gov |

The isomer (E,Z)-3,6-nonadien-1-ol is recognized for its characteristic sweet, fresh, and green melon aroma. jaydevchemicals.comzeon.co.jp It is considered an indispensable compound for creating authentic watermelon and muskmelon flavors in the flavor industry. zeon.co.jp Its presence has been confirmed in various melon types, including watermelon and muskmelon, where it contributes to their fruity and vegetable-like scent. zeon.co.jp The compound is described as having notes of cantaloupe, honeydew, and cucumber. zeon.co.jpthegoodscentscompany.com

(E,Z)-2,6-nonadien-1-ol has been identified as a principal aroma-active compound in the fruit of the cactus pear (Opuntia ficus-indica). nih.govjpacd.org In a study of Italian cactus pear cultivars, this alcohol was found to be one of the two most significant contributors to the fruit's total aroma value, providing the characteristic odor of the fruit. jpacd.org Research using solid-phase microextraction (SPME) has confirmed its presence among the volatile compounds extracted from the fruit. nih.gov

The leaves of the sweet violet, Viola odorata, are a well-known source of green and leafy aroma compounds. (E,Z)-2,6-nonadien-1-ol, often referred to as violet leaf alcohol, is a key constituent of violet leaf absolute and is responsible for its characteristic powerful green-vegetable scent. perfumerflavorist.comthegoodscentscompany.comthegoodscentscompany.com The discovery of this compound in violet leaves dates back to the 1930s. perfumerflavorist.com More recent analyses using headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC/MS) have confirmed the presence of (2E,6Z)-nona-2,6-dienol as a specific volatile marker in violet leaf absolutes of French origin. nih.govuniversityofgalway.ie

Table 2: Isomers of this compound Identified in Various Flora

| Compound | Isomer | Plant Species | Family |

|---|---|---|---|

| This compound | (E,Z)-2,6- | Cucumis sativus (Cucumber) | Cucurbitaceae |

| This compound | (Z)-3,6- | Cucumis sativus (Cucumber) | Cucurbitaceae |

| This compound | (E,Z)-3,6- | Citrullus lanatus (Watermelon), Cucumis melo (Muskmelon) | Cucurbitaceae |

| This compound | (E,Z)-2,6- | Opuntia ficus-indica (Cactus Pear) | Cactaceae |

Emissions from Populus (Poplar) Species

While extensive research has been conducted on the volatile organic compounds (VOCs) emitted by various Populus species, such as European aspen (Populus tremula), specific data confirming the emission of this compound remains to be fully elucidated. Studies have detailed the release of a wide array of VOCs, including monoterpenes and green leaf volatiles, which can be influenced by environmental factors like temperature and ozone levels. However, direct evidence linking this compound to the emissions of Populus species is not yet prominently featured in the existing scientific literature. Further targeted research is necessary to definitively identify and quantify the presence of this compound in the volatile emissions of these ecologically significant trees.

Contribution to Aroma Profile of Other Plant Species (e.g., Piper caninum)

(E,Z)-3,6-nonadien-1-ol has been identified as a significant constituent of the essential oil of Piper caninum, a species of wild pepper found in Sarawak, Malaysia. In an analysis of the stem bark's essential oil, this compound was found to be one of the four main components, constituting 9.35% of the total oil. This finding highlights the role of (E,Z)-3,6-nonadien-1-ol in shaping the distinct aroma profile of this plant species.

Identification in Fauna

The presence of this compound extends into the animal kingdom, where it plays a crucial role in the chemical ecology of certain insects and has been identified in marine organisms.

Constituent of Insect Pheromone Systems

Various isomers of this compound are key components of the sex pheromones of several fruit fly species, particularly within the genus Anastrepha.

(Z,Z)-3,6-Nonadien-1-ol is a recognized component of the male-produced sex pheromone in several species of Anastrepha fruit flies. For instance, in the Mexican fruit fly, Anastrepha ludens, this compound, in combination with (S,S)-(-)-epianastrephin and (Z)-3-nonenol, elicits strong behavioral responses in virgin females, including attraction and increased searching behavior. Similarly, this compound has been identified as a pheromone component in the Caribbean fruit fly, Anastrepha suspensa.

Research has confirmed the presence of (Z,Z)-3,6-nonadienol in the volatile emissions of male Anastrepha obliqua fruit flies. A study on the influence of methoprene (B1676399) on pheromone emission identified five key compounds released by males, one of which was (Z,Z)-3,6-nonadienol. senasica.gob.mx This was noted as the first report of this specific compound in A. obliqua. senasica.gob.mx The study also observed that males treated with methoprene emitted higher quantities of (Z)-3-nonenol and (Z,Z)-3,6-nonadienol compared to untreated males. senasica.gob.mx

Presence in Marine Organisms (e.g., Gracilaria manilaensis)

The investigation into the chemical composition of the marine red alga Gracilaria manilaensis has revealed a variety of biochemical components, including agar, proteins, and amino acids. However, based on the current body of scientific literature, there is no specific evidence to confirm the presence of this compound in this particular marine organism. While the volatile compounds of other Gracilaria species have been analyzed, these studies have primarily identified fatty acids and other compounds, without the specific mention of this compound.

Occurrence in Aquatic Species (e.g., Salmon, Squid)

The presence of this compound has been identified in various aquatic organisms, where it contributes to their characteristic aroma profiles. In salmon, particularly those in spawning condition, specific isomers of this compound have been detected. Research on the volatile aroma compounds of Pacific and Great Lakes salmon revealed the presence of 3,6-nonadien-1-ol (B1582235) in spawning-condition salmon. fao.org This compound, along with others, contributes to the sweet, cucumber, or melon-like aroma notes that are more pronounced in salmon as they approach sexual maturity. fao.org The formation of these nine-carbon compounds is potentially linked to the biochemical regulation of physiologically active substances derived from lipids, which activate mucus secretion. fao.org

While specific isomer data for squid is less detailed in the available research, it has been noted that nonadienols are among the volatile compounds found in squid. perfumerflavorist.com Further research is needed to identify the exact isomers and their concentrations in different squid species. The presence of these compounds in both salmon and squid suggests their potential role as indicators of physiological changes or as components of their natural scent profiles. fao.orgperfumerflavorist.com

Characterization in Food Matrices and Fermented Products

Key Aroma-Active Compound in Black Garlic

(E,Z)-2,6-nonadien-1-ol has been identified as a key aroma-active compound in black garlic, a product created through the fermentation of fresh garlic. nih.govresearchgate.net This compound is not a primary component of fresh garlic's aroma but develops during the aging process, contributing to the complex flavor profile of the final product. nih.gov

The formation of (E,Z)-2,6-nonadien-1-ol in black garlic is thought to be derived from fatty acids and may be a result of the interaction between the Maillard reaction and lipid peroxidation during the fermentation process. atlantis-press.com

| Key Aroma-Active Compounds in Black Garlic |

| Acetic acid (sour) |

| Allyl methyl trisulfide (cooked garlic) |

| Furaneol (caramel) |

| Diallyldisulfide (garlic) |

| Diallyltrisulfide (sulfur) |

| (E,Z)-2,6-nonadien-1-ol (cucumber) |

| 3-methylbutanoic acid (sweat) |

| 5-heptyldihydro-2(3H)-furanone (apricot) |

| Diallyl sulfide (B99878) (garlic) |

Volatile Profile of Tea Varieties

This compound and its various isomers are recognized for their contribution to the complex aroma profiles of different tea varieties. perfumerflavorist.com These compounds, often described as having green, cucumber, and melon-like notes, can add a natural-smelling freshness to tea flavors. thegoodscentscompany.comthegoodscentscompany.com The presence and concentration of specific nonadienol isomers can vary depending on the type of tea and its processing methods.

While not always the most abundant volatile compounds, their low odor thresholds mean they can significantly influence the perceived aroma. They are considered important components in creating the characteristic scent of many teas, blending well with fruity, floral, and herbal notes. thegoodscentscompany.com The use of nonadienols in flavor compositions for beverages like tea is a common practice to enhance or impart specific fresh and natural aroma characteristics. perfumerflavorist.com

Aromatic Components in Fresh Fruit Juices (e.g., Watermelon Juice)

This compound isomers are significant contributors to the characteristic fresh and fruity aroma of watermelon juice. researchgate.netnih.gov Specifically, (Z,Z)-3,6-nonadien-1-ol has been identified as a key compound, imparting a "watermelon rind-like" scent. compoundchem.com

The enzymatic action upon cutting the fruit releases these volatile compounds from the oxidation of fatty acids. compoundchem.com While aldehydes like (Z,Z)-3,6-nonadienal are now considered the primary odorants, the corresponding alcohols, including this compound isomers, are also present and contribute to the complex aroma profile. compoundchem.com

| This compound Isomers and Related Compounds in Watermelon Juice |

| (Z,Z)-3,6-nonadien-1-ol |

| (E,Z)-3,6-nonadien-1-ol |

| (E,Z)-2,6-nonadien-1-ol |

| (Z)-3-nonen-1-ol |

| 1-nonanol |

| Nonanal |

| (E)-2-nonenal |

| (E,Z)-2,6-nonadienal |

Biosynthesis and Metabolic Pathways of Nonadien 1 Ol

Precursor Compounds and Substrate Specificity

The biosynthesis of C9 alcohols and aldehydes, including nonadien-1-ol, originates from the oxidative degradation of polyunsaturated fatty acids. google.com

Polyunsaturated fatty acids are the fundamental precursors for the synthesis of this compound. Specifically, linoleic acid serves as a primary substrate for the formation of (E,Z)-2,6-nonadienal, which is then reduced to (E,Z)-2,6-nonadien-1-ol. nih.govnih.gov The cleavage of linolenic acid also gives rise to a series of C9-dien aldehydes and alcohols. perfumerflavorist.com In cucumber, for instance, C6 and C9 aldehydes are derived from linoleic acid through the actions of lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes. researchgate.net The relative abundance of these fatty acid precursors can influence the final aroma profile of the plant material. nih.gov

Enzymatic Systems and Biotransformations

A cascade of enzymatic reactions is responsible for converting polyunsaturated fatty acids into this compound. This pathway involves several key enzymes that catalyze specific transformations.

The initial step in the biosynthesis of this compound is the oxygenation of polyunsaturated fatty acids, a reaction catalyzed by lipoxygenase (LOX) enzymes. google.com LOX introduces molecular oxygen at either the C9 or C13 position of the fatty acid chain, forming 9-hydroperoxy or 13-hydroperoxy intermediates. nih.govresearchgate.net Specifically, the production of C9 aldehydes like (E,Z)-2,6-nonadienal is positively correlated with 9-LOX activity. nih.gov In cucumber, a cluster of nine lipoxygenase genes has been identified in a genomic region associated with the production of (E,Z)-2,6-nonadien-1-ol, with one specific gene, CsLOX08, showing a significant positive correlation. nih.gov The upregulation of lipoxygenase genes has been shown to promote the accumulation of compounds like (E,Z)-3,6-nonadien-1-ol in white tea. nih.gov

Following the action of LOX, the resulting fatty acid hydroperoxides are cleaved by hydroperoxide lyase (HPL) enzymes. google.com The HPL branch of the LOX pathway converts the hydroperoxy intermediates into shorter-chain aldehydes. researchgate.net Specifically, 9-HPL acts on 9-hydroperoxides to generate C9 aldehydes, such as (E,Z)-2,6-nonadienal. nih.govmdpi.com In cucumber, three types of HPL enzymes have been identified with different substrate specificities, with 9-HPL (CsHPL3) being responsible for catalyzing the formation of C9 aldehydes from 9-hydroperoxides. mdpi.com

The C9 aldehydes produced by HPL are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes. nih.govresearchgate.net This reduction step is crucial for the formation of this compound from its aldehyde precursor, (E,Z)-2,6-nonadienal. nih.gov For instance, to convert aliphatic aldehydes into alcohols like trans-2-cis-6-nonadien-1-ol, alcohol dehydrogenase can be added, with active baker's yeast cells serving as a source of the enzyme. google.com In oriental melons, ADH activity plays a significant role in the synthesis of various volatile compounds, including (E,Z)-3,6-nonadien-1-ol. frontiersin.org Conversely, aldehyde dehydrogenases (ALDHs) are involved in the irreversible oxidation of aldehydes to their corresponding carboxylic acids. researchgate.net

In many plants, volatile compounds like this compound can exist in a non-volatile, glycosidically bound form. dss.go.th These glycosides act as flavor precursors, and the release of the aromatic aglycons, including alcohols, is facilitated by the hydrolytic activity of glycosidase enzymes. dss.go.thmdpi.com For example, in muscadine grape juice, a significant amount of alcohols, including (E,Z)-2,6-nonadien-1-ol, exists in a bound form, which can be released by glycosidases. dss.go.th Similarly, the increase in glycosidase activity during the withering process of black tea is linked to the breakdown of glycoside precursors and a subsequent rise in the content of certain alcohols. mdpi.com The enzymatic hydrolysis of these precursors by specific glycosidases is a key step in the formation of the final aroma profile. acs.org

Genetic Regulation of this compound Production

The production of this compound, a key aroma compound in various plants, is under complex genetic control. Understanding this regulation is crucial for breeding crops with desired flavor profiles. Key methodologies employed to unravel this genetic architecture include Quantitative Trait Loci (QTL) mapping and gene expression analysis.

Quantitative Trait Loci (QTL) Mapping for Aroma Compounds

Quantitative Trait Loci (QTL) mapping is a powerful statistical method that links phenotypic data (the observed traits, such as compound concentration) with genotypic data (molecular markers) to identify the chromosomal regions containing genes that influence a particular trait. oup.commdpi.com In the context of aroma, QTL analysis helps pinpoint the genetic loci controlling the abundance of volatile compounds like this compound.

A significant body of research into the genetic basis of cucumber flavor has utilized QTL mapping to identify regions associated with C9 alcohols. nih.gov One pivotal study conducted on a Recombinant Inbred Line (RIL) population of cucumber (Cucumis sativus L.) successfully identified a major QTL associated with the concentration of (E,Z)-2,6-nonadien-1-ol. nih.govnih.govresearchgate.net

Detailed Research Findings:

In a study using 129 RILs developed from a cross between cucumber lines Q16 and Q24, researchers screened for QTLs underlying various aroma compounds. nih.gov Their analysis revealed a total of 28 QTLs for different aroma compounds. nih.govnih.gov Notably, a major and stable QTL for (E,Z)-2,6-nonadien-1-ol, designated qol8-2.1 , was consistently detected on chromosome 2 in two consecutive years of the study. nih.govresearchgate.netresearchgate.net This QTL exhibited a high logarithm of the odds (LOD) score, indicating a statistically significant association with the trait. nih.govnih.gov

The table below summarizes the key findings for the major QTL associated with (E,Z)-2,6-nonadien-1-ol.

| QTL Name | Chromosome | Flanking Markers | LOD Score (2019) | LOD Score (2020) | Associated Compound |

| qol8-2.1 | 2 | mk190 - mk204 | 3.56 | 10.97 | (E,Z)-2,6-nonadien-1-ol |

Data sourced from a study on a cucumber RIL population. nih.govnih.gov

The identification of this major QTL provides a critical target for marker-assisted selection (MAS) in cucumber breeding programs, enabling the development of cultivars with enhanced flavor profiles. mdpi.comnih.govfrontiersin.org

Gene Expression Analysis of Biosynthetic Enzymes (e.g., CsLOX08)

Following the identification of a QTL, the next step is often to investigate the candidate genes within that chromosomal region. The biosynthesis of C9 aldehydes and alcohols, including this compound, is primarily governed by the lipoxygenase (LOX) pathway. oup.complos.org In this pathway, lipoxygenase enzymes catalyze the initial oxidation of fatty acids like linoleic and linolenic acids. oup.com

Detailed Research Findings:

Genomic analysis of the major QTL region, qol8-2.1, on cucumber chromosome 2 revealed a cluster of nine lipoxygenase (CsLOX) genes within a 177 kb physical region. nih.gov This finding strongly suggested that one or more of these LOX genes were responsible for the variation in (E,Z)-2,6-nonadien-1-ol content.

To pinpoint the specific gene, researchers conducted a correlation analysis between the expression levels of these nine CsLOX genes and the concentration of (E,Z)-2,6-nonadien-1-ol in the cucumber fruits. The results showed a significant positive correlation specifically with the expression of the gene CsaV3_2G005360 , also known as CsLOX08 . nih.govnih.govresearchgate.netresearchgate.net This indicates that higher expression of the CsLOX08 gene is associated with a higher concentration of (E,Z)-2,6-nonadien-1-ol.

Further investigation revealed five amino acid variations between the CsLOX08 protein sequences of the two parent lines (Q16 and Q24), which could explain the difference in enzyme activity and subsequent aroma production. nih.govnih.gov Based on the genomic variation of CsLOX08, a specific InDel (insertion-deletion) molecular marker was developed. This marker can accurately genotype cucumber plants for high or low (E,Z)-2,6-nonadien-1-ol content, providing a valuable tool for breeders. nih.govnih.govresearchgate.net

The table below summarizes the candidate gene identified for (E,Z)-2,6-nonadien-1-ol synthesis and its supporting evidence.

| Candidate Gene | Gene ID | Location | Evidence |

| CsLOX08 | CsaV3_2G005360 | QTL qol8-2.1 on Chromosome 2 | Significant positive correlation between gene expression and compound concentration. nih.govnih.govresearchgate.net |

Other studies have also highlighted the crucial role of the LOX pathway in the formation of C9 compounds. oup.commdpi.com For instance, the enzyme hydroperoxide lyase (HPL) acts subsequently to LOX to cleave hydroperoxides into C9 aldehydes, which are then reduced to alcohols like this compound by alcohol dehydrogenase (ADH). oup.compeerj.com The expression levels of these genes are also critical in determining the final aroma profile. nih.govresearchgate.net

Biological and Ecological Functions of Nonadien 1 Ol

Role in Chemosensory Communication

Nonadien-1-ol is a key semiochemical, a chemical substance that carries a message, in both intra- and interspecific communication. jaydevchemicals.com Its various isomers, such as (2E,6Z)-nonadien-1-ol and (Z,Z)-3,6-nonadien-1-ol, are integral to the chemical signaling pathways in a diverse range of species. nih.govnih.gov

In the insect world, this compound is a crucial component of pheromones, which are chemical signals used for communication between members of the same species. jaydevchemicals.com These pheromones, often a blend of several compounds, are fundamental for behaviors such as mating. jaydevchemicals.comnih.gov

The specific blend of volatile compounds, including isomers of this compound, is critical for species recognition and attraction. Research has identified various forms of this compound as components in the pheromone bouquets of several insect species.

For instance, in the fruit fly Anastrepha obliqua, (E,Z)-3,6-nonadien-1-ol has been identified as a male-produced volatile. researchgate.net Studies have shown that the scent bouquet of A. obliqua males can vary depending on the host fruit their larvae developed in, with (Z,Z)-3,6-nonadien-1-ol being a consistently present compound. nih.govmdpi.com Specifically, the concentration of (Z,Z)-3,6-nonadien-1-ol was found to be highest in males reared on mango (Mangifera indica) and significantly different from those reared on guava (Psidium guajava) and tomato (Solanum lycopersicum). nih.gov

In the Anastrepha fraterculus complex, (E,Z)-3,6-nonadien-1-ol is one of the most variable volatiles among different populations, highlighting its potential role in the divergence of chemical communication signals. pensoft.net The relative proportion of this compound varied significantly between Andean and Brazilian morphotypes of the fruit fly. pensoft.net

The following table details the presence of this compound isomers in the pheromone blends of different insect species:

| Species | Isomer of this compound | Other Key Pheromone Components |

| Anastrepha obliqua | (E,Z)-3,6-nonadien-1-ol researchgate.net, (Z,Z)-3,6-nonadien-1-ol nih.govresearchgate.net | 1-heptanol, linalool, (Z)-3-nonen-1-ol, α-farnesene researchgate.net |

| Anastrepha ludens | (Z,Z)-3,6-nonadien-1-ol nih.gov | (Z)-3-nonen-1-ol, (E)-α-bergamotene, (E,E)-α-farnesene, anastrephin (B1249597) nih.gov |

| Anastrepha fraterculus | (E,Z)-3,6-nonadien-1-ol pensoft.net | α-pinene, limonene, (Z)-3-nonen-1-ol, (Z,E)-α-farnesene, (E,E)-α-farnesene, epianastrephin pensoft.net |

The detection of this compound and other semiochemicals is mediated by olfactory receptor neurons (ORNs) located in the insect's antennae. nih.gov These neurons transduce the chemical signal into an electrical signal that is then processed by the brain, leading to a behavioral response. nih.gov

In Anastrepha obliqua, electroantennographic detection (EAD) studies have shown that the antennae of females respond to (E,Z)-3,6-nonadien-1-ol. researchgate.netresearcher.life This indicates that female A. obliqua possess olfactory receptors sensitive to this specific compound, which is a crucial step in mate recognition. The response of ORNs is highly dependent on the concentration of the odorant and the frequency of stimulation, which in nature is influenced by factors like air movement and the insect's own searching behavior. nih.gov

Research on mouse ORNs provides a general model for vertebrate and invertebrate olfaction, demonstrating that these neurons can respond reliably to rhythmic stimulation, but their response rate can decrease at higher stimulation frequencies and concentrations. nih.gov This suggests a complex filtering mechanism at the peripheral sensory level that can modulate the perception of odors like this compound.

The species-specific nature of pheromone blends, which include this compound, plays a vital role in ensuring that mating occurs between individuals of the same species, thus maintaining reproductive isolation. pensoft.net Variations in the composition of these blends can lead to the formation of new species over time.

In Anastrepha obliqua, calling males release a plume of volatiles, including (E,Z)-3,6-nonadien-1-ol, to attract females for mating. researchgate.net Behavioral bioassays have demonstrated that synthetic blends containing this compound are attractive to virgin females. researchgate.net Interestingly, a blend that included 1-heptanol, linalool, (Z)-3-nonen-1-ol, and (Z,E)-α-farnesene, but omitted (E,Z)-3,6-nonadien-1-ol, was found to be more attractive to females than the natural male volatile extract in one study. researchgate.net This highlights the complexity of pheromone perception and the potential for synergistic or antagonistic effects between different components of a blend.

The significant quantitative differences in the male-borne volatiles of various Anastrepha fraterculus populations, particularly in the relative proportion of (E,Z)-3,6-nonadien-1-ol, suggest a role for this compound in the chemical divergence and potential reproductive isolation among these morphotypes. pensoft.net

This compound is not only produced by insects but is also emitted by various plants as a volatile organic compound (VOC). chemicalbook.comresearchgate.net These plant-derived volatiles can have a significant impact on the behavior of insects, acting as attractants or repellents.

The scent of a plant, a complex mixture of VOCs, provides crucial information for herbivorous insects searching for food and oviposition sites. (E,Z)-2,6-nonadien-1-ol, also known as violet leaf alcohol, is found in cucumber oil and violet leaf and blossom oil. chemicalbook.comsigmaaldrich.com It possesses a strong green and leafy odor. sigmaaldrich.comthegoodscentscompany.com

Studies on chili peppers (Capsicum spp.) have identified (E,Z)-3,6-Nonadien-1-ol as one of the volatile compounds showing a high level of diversity among different varieties. researchgate.net This variation in volatile profiles is believed to influence the incidence of major insect pests. researchgate.net In oriental melons, the presence of trans,cis-2,6-nonadien-1-ol was associated with unpleasant odor characteristics in fruits from plants grafted onto pumpkin rootstocks. peerj.com

Furthermore, research on wheat plants treated with the insecticide thiamethoxam (B1682794) revealed changes in the plant's volatile emissions, including trans,cis-2,6-Nonadien-1-ol. nih.gov These induced changes in the plant's scent profile can mediate the olfactory behavior of insects like the aphid Sitobion miscanthi. nih.gov

The following table summarizes the occurrence of this compound in different plants and its potential ecological role:

| Plant Species | Isomer of this compound | Associated Odor/Role |

| Cucumber (Cucumis sativus) | (2E,6Z)-2,6-Nonadien-1-ol chemicalbook.com | Green, cucumber-like aroma chemicalbook.comthegoodscentscompany.com |

| Violet (Viola odorata) | (2E,6Z)-2,6-Nonadien-1-ol chemicalbook.com | Intense, green, violet-leaf odor chemicalbook.comsigmaaldrich.com |

| Chili Pepper (Capsicum spp.) | (E,Z)-3,6-Nonadien-1-ol researchgate.net | High diversity among varieties, influences insect pest incidence researchgate.net |

| Oriental Melon (Cucumis melo) | trans,cis-2,6-nonadien-1-ol peerj.com | Unpleasant odor characteristic in certain grafts peerj.com |

| Wheat (Triticum aestivum) | trans,cis-2,6-Nonadien-1-ol nih.gov | Emission induced by insecticide treatment, mediates aphid behavior nih.gov |

Plant Volatile Organic Compound (VOC) Emissions and Interspecies Interactions

Induction of Direct and Indirect Plant Defense Mechanisms

This compound isomers are involved in the complex signaling pathways that trigger plant defense responses against herbivores and pathogens.

In a study on poplar trees (Populus × euramericana 'Nanlin 895'), the application of methyl salicylate (B1505791) (MeSA), a known plant defense signaling molecule, induced the production of several volatile organic compounds, including (E,Z)-3,6-nonadien-1-ol. tandfonline.comresearchgate.nettandfonline.com This compound was only detected in the plants treated with MeSA, suggesting its role as part of the induced defense response. tandfonline.comresearchgate.net The production of such volatiles can act as a direct defense by repelling herbivores or as an indirect defense by attracting natural enemies of the herbivores. tandfonline.comresearchgate.nettandfonline.com

Research on shallots infected with Fusarium oxysporum f. sp. cepae (FOC) has also highlighted the importance of certain metabolites in plant defense. sabraojournal.org While not directly mentioning this compound, the study emphasizes the role of fatty acid derivatives in plant defense pathways. sabraojournal.org Linoleic acid, for instance, is a precursor to jasmonic acid, a key signaling molecule in plant defense. sabraojournal.org This underscores the potential for other fatty acid derivatives like this compound to be involved in similar defense cascades.

The table below summarizes the findings on the induction of (E,Z)-3,6-nonadien-1-ol in poplar trees after treatment with methyl salicylate.

Contribution to Biological Olfactory Perception

This compound isomers are significant contributors to the scent profiles of various plants and play a crucial role in how insects perceive their environment. chemicalbook.comthegoodscentscompany.com The olfactory systems of insects are highly sensitive and are used to locate food sources, mates, and suitable oviposition sites. researchgate.netneuroinf.jpnih.gov

The compound (E,Z)-2,6-nonadien-1-ol is known for its powerful, green, and vegetable-like odor, often reminiscent of cucumber or violet leaves. chemicalbook.comthegoodscentscompany.com This characteristic scent makes it an important component of the aroma of cucumbers and other plants. chemicalbook.comthegoodscentscompany.com The perception of such volatile compounds by insects is a complex process. Odorant molecules enter the insect's sensilla, bind to odorant-binding proteins (OBPs), and are then transported to olfactory receptors (ORs) on the dendrites of sensory neurons. researchgate.netresearchgate.netnih.gov This binding event triggers an electrical signal that is transmitted to the brain, leading to a behavioral response. researchgate.netresearchgate.net

The table below details the olfactory characteristics of a specific this compound isomer.

Role as a Plant Metabolite

This compound is recognized as a plant metabolite, a product of the plant's metabolic processes. chemicalbook.comnih.gov It is biosynthesized in plants, often as part of the lipoxygenase (LOX) pathway, which involves the oxygenation of fatty acids like linoleic and linolenic acid. researchgate.net

Research on cucumber (Cucumis sativus) has shown that the content of (E,Z)-2,6-nonadien-1-ol increases during fruit development. researchgate.netoup.com This accumulation is correlated with the expression of specific lipoxygenase genes, particularly CsLOX08. researchgate.netresearchgate.netoup.com This suggests that the production of this compound is a regulated process within the plant, contributing to the development of the fruit's characteristic flavor and aroma. researchgate.netoup.com

The compound (E,Z)-3,6-nonadien-1-ol has also been identified as a principal aroma compound in certain melon cultivars. frontiersin.org Its presence and concentration can vary between different cultivars, indicating a genetic basis for its production. frontiersin.org As a metabolite, this compound is part of the complex mixture of volatile organic compounds that plants release, which can serve various ecological functions, including attracting pollinators and defending against herbivores.

The table below summarizes the role of a specific this compound isomer as a plant metabolite in cucumber.

Synthetic Methodologies for Nonadien 1 Ol and Its Isomers

Chemical Synthesis Routes and Stereoselectivity

The chemical synthesis of nonadien-1-ol and its isomers often involves multi-step processes where controlling the stereochemistry of the double bonds is a key challenge. The specific arrangement of these double bonds (E/Z configuration) significantly influences the molecule's properties. vulcanchem.com

Chiral synthesis aims to produce a specific stereoisomer of a molecule. ethz.ch For this compound, this is crucial as different isomers can have vastly different sensory characteristics. chemicalbook.com

One approach to chiral synthesis involves using a chiral pool , where a readily available enantiopure natural product is used as the starting material. ethz.ch For instance, the synthesis of (2E,6Z)-2,6-nonadien-1-ol can start from (Z)-3-hexen-1-ol, a naturally occurring alcohol. chemicalbook.com This precursor is converted to its corresponding Grignard reagent via a halide intermediate. The subsequent reaction with acrolein yields 1,6-nonadien-3-ol, which then undergoes an allylic rearrangement to produce the desired (2E,6Z)-2,6-nonadien-1-ol. chemicalbook.com The use of natural hexenol as a starting material favors the formation of the isomer identical to the naturally occurring alcohol. chemicalbook.com

Another technique is diastereoselective synthesis , where the reaction conditions are controlled to favor the formation of one diastereomer over others. An example is the synthesis of syn-1,2-diols from secondary α-allenic alcohols through iodocyclization. cdnsciencepub.com This method involves the conversion of α-allenic alcohols into N-toluenesulfonyl carbamates, followed by a cyclofunctionalization reaction with iodine and a base to form trans-oxazolidinones, which can then be hydrolyzed to syn-1,2-diols with high diastereoselectivity. cdnsciencepub.com

Stereospecific reactions , where the stereochemistry of the starting material dictates the product's stereochemistry, are also employed. ethz.ch However, synthesizing certain halovinylsilanes, which can be precursors to trisubstituted olefins, with high stereoselectivity has proven difficult. acs.org

Table 1: Chiral Synthesis Approaches for this compound Isomers

| Approach | Starting Material | Key Steps | Target Isomer |

| Chiral Pool Synthesis | (Z)-3-Hexen-1-ol | Grignard reaction with acrolein, allylic rearrangement | (2E,6Z)-2,6-Nonadien-1-ol chemicalbook.com |

| Diastereoselective Iodocyclization | Secondary α-allenic alcohols | Carbamate formation, iodocyclization, hydrolysis | syn-1,2-diols cdnsciencepub.com |

The synthesis of this compound isomers can be achieved from various precursor compounds through specific chemical reactions.

A common method for synthesizing (3E,6Z)-3,6-nonadien-1-ol is the Wittig reaction . vulcanchem.com This involves reacting a stabilized phosphonium (B103445) ylide with an appropriate aldehyde, allowing for control over the stereochemistry of the resulting double bonds. vulcanchem.com For example, reacting a ylide prepared from triphenylphosphine (B44618) and 1,5-dibromopentane (B145557) with pent-4-enal under basic conditions can selectively yield the E,Z isomer. vulcanchem.com

Another significant precursor is 3,6-nonadiyn-1-ol , which can be used to produce (E,Z)-3,6-nonadien-1-ol, a compound valued in the flavor and fragrance industry. jaydevchemicals.com

The synthesis of 3,6-nonadien-1-ol (B1582235) acetate (B1210297) involves the acetylation of its precursor alcohol, 3,6-nonadien-1-ol. vulcanchem.com This esterification is typically carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a catalyst. vulcanchem.com

Furthermore, (Z3,Z6)-3,6-nonadien-1-ol can be oxidized to produce (E2,Z6)-2,6-nonadienal using a sulfoxide (B87167) compound, a sulfur trioxide complex, and an amine compound. google.comepo.org This aldehyde can then potentially be reduced to the corresponding alcohol.

Table 2: Synthetic Production of this compound from Precursors

| Precursor Compound | Reaction Type | Reagents | Product |

| Pent-4-enal and a phosphonium ylide | Wittig Reaction | NaH, THF | (3E,6Z)-3,6-Nonadien-1-ol vulcanchem.com |

| 3,6-Nonadiyn-1-ol | Hydrogenation (inferred) | - | (E,Z)-3,6-Nonadien-1-ol jaydevchemicals.com |

| 3,6-Nonadien-1-ol | Acetylation | Acetic anhydride or acetyl chloride | 3,6-Nonadien-1-ol acetate vulcanchem.com |

| (Z3,Z6)-3,6-Nonadien-1-ol | Oxidation | Sulfoxide, sulfur trioxide complex, amine | (E2,Z6)-2,6-Nonadienal google.comepo.org |

Biocatalytic and Enzymatic Production Strategies

Biocatalysis offers an alternative to chemical synthesis, often providing higher selectivity and milder reaction conditions. Microorganisms and enzymes are employed to produce specific isomers of this compound.

Certain C9-alcohols, including isomers of this compound, can be produced through the oxidative degradation of fatty acids in plant biomass. google.com This process can be enhanced by adding supplementary unsaturated fatty acids, leading to an overproduction of the desired compounds. google.com For instance, the degradation of linolenic and linoleic acids by enzymes like lipoxygenase (LOX) and hydroperoxide lyase (HPL) in cucumber produces C9 aldehydes and alcohols. plos.org The activity of these enzymes, along with alcohol dehydrogenase (ADH), influences the final concentration of compounds like (E,Z)-2,6-nonadien-1-ol and (E,Z)-3,6-nonadien-1-ol. plos.org The process can yield significant amounts of trans-2-cis-6-nonadienal and trans-2-cis-6-nonadien-1-ol from plant material like violet leaves when supplemented with a linseed oil lipolysate. google.comgoogleapis.com

The β-oxidation pathway is a fundamental process in fatty acid degradation, breaking down fatty acids into acetyl-CoA units. bu.edu While this is a catabolic process, understanding its mechanisms is crucial for engineering pathways for the production of specific fatty acid-derived compounds.

Table 3: Overproduction of this compound via Fatty Acid Degradation

| Organism/System | Precursor Fatty Acid | Key Enzymes | Product(s) |

| Plant biomass (e.g., violet leaves) | Unsaturated fatty acids (e.g., from linseed oil) | Lipoxygenase, Hydroperoxide Lyase | trans-2-cis-6-nonadienal, trans-2-cis-6-nonadien-1-ol google.comgoogleapis.com |

| Cucumber (Cucumis sativus) | Linolenic and linoleic acids | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH) | (E,Z)-2,6-nonadien-1-ol, (E,Z)-3,6-nonadien-1-ol plos.org |

Microorganisms can be used for the enantioselective synthesis of chiral compounds. Fungi such as Rhizopus oryzae and Candida tropicalis have been shown to produce flavor compounds, including (E,Z)-2,6-nonadien-1-ol, from olive mill waste. elsevier.es

Aryl-alcohol oxidases (AAOs) are enzymes with potential for biocatalysis. nih.gov These FAD-containing enzymes can oxidize a wide range of aromatic and aliphatic allylic alcohols. nih.gov While some non-conjugated aliphatic allylic alcohols like trans-2-cis-6-nonadien-1-ol are oxidized to a lesser extent by certain AAOs, the broad substrate specificity of these enzymes makes them promising for synthetic applications. nih.gov

The yeast Saccharomyces cerevisiae is capable of biosynthesizing γ-nonalactone from linoleic acid oxidation products. researchgate.net One of the proposed pathways involves the formation of 2E,4E-nonadien-1-ol as an intermediate. researchgate.net This highlights the potential of yeast-based systems for producing this compound isomers and related compounds.

Table 4: Microbial and Enzymatic Synthesis of this compound Isomers

| Microorganism/Enzyme | Substrate | Product |

| Rhizopus oryzae, Candida tropicalis | Olive mill waste | (E,Z)-2,6-Nonadien-1-ol elsevier.es |

| Aryl-alcohol oxidases (AAOs) | Aliphatic allylic alcohols | Corresponding aldehydes nih.gov |

| Saccharomyces cerevisiae | Linoleic acid oxidation products | γ-nonalactone (via 2E,4E-nonadien-1-ol intermediate) researchgate.net |

Advanced Analytical Methodologies for Nonadien 1 Ol Research

Extraction and Sample Preparation Techniques for Volatile Compounds

The initial and critical step in the analysis of Nonadien-1-ol from complex matrices is its efficient extraction. Given its volatile nature, headspace sampling techniques are predominantly utilized. These methods analyze the gas phase above the sample, minimizing the introduction of non-volatile contaminants into the analytical system. hplcvials.com

Dynamic Headspace

Dynamic headspace (DHS) is a powerful extraction technique for concentrating volatile analytes from solid or liquid samples. gerstelus.com In this method, the sample is heated and agitated in a sealed vial to release VOCs into the headspace. gerstelus.com An inert gas, such as helium or nitrogen, is then continuously passed through the headspace, sweeping the volatile compounds onto a solid sorbent trap. hplcvials.comgerstelus.comgcms.cz This exhaustive purging of the headspace results in lower detection limits compared to static headspace techniques. gerstelus.comgerstelus.com

The trapped analytes are subsequently thermally desorbed from the sorbent tube and introduced into a gas chromatograph for analysis. gerstelus.comgerstelus.com The ability of DHS to handle a wide range of sample matrices, from solids to high-viscosity liquids, makes it a versatile tool. gerstelus.com For instance, DHS has been successfully used to collect and identify volatile compounds released by insects, such as in the study of male-produced volatiles from Anastrepha obliqua, where (E,Z)-3,6-nonadien-1-ol was among the identified compounds. cambridge.orgnih.govresearcher.life

Key Features of Dynamic Headspace:

Continuous purging with an inert gas. hplcvials.com

Concentration of volatiles on a sorbent trap. hplcvials.com

Applicable to trace-level analysis in various matrices. hplcvials.com

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is another widely used, non-destructive technique for the extraction of volatile and semi-volatile organic compounds. cabidigitallibrary.orgsrce.hr It involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample. srce.hr The volatile analytes, including this compound, partition between the sample matrix, the headspace, and the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. srce.hrnih.gov

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, temperature, and sample matrix. cabidigitallibrary.orgresearchgate.netfrontiersin.org Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), are selected based on the polarity and volatility of the target analytes. cabidigitallibrary.orgscielo.br For example, a study on the volatile compounds of Achillea collina found that a divinylbenzene-carbowax-polydimethylsiloxane (DVB/CAR/PDMS) fiber provided the highest area counts for the majority of volatiles. researchgate.net HS-SPME has been employed in the analysis of aroma compounds in various fruits, including melon, where (E,Z)-3,6-nonadien-1-ol was identified as a significant volatile. nih.govnih.gov

| Parameter | Description | Reference |

| Fiber Coating | The type of stationary phase on the fiber (e.g., PDMS/DVB, DVB/CAR/PDMS) affects extraction efficiency for different compounds. | cabidigitallibrary.orgresearchgate.netscielo.br |

| Extraction Time | The duration the fiber is exposed to the headspace, influencing the amount of analyte adsorbed. | cabidigitallibrary.orgfrontiersin.org |

| Extraction Temperature | Affects the vapor pressure of the analytes and their partitioning into the headspace. | cabidigitallibrary.orgfrontiersin.org |

| Sample Matrix | The composition of the sample can influence the release of volatile compounds. | cabidigitallibrary.org |

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are essential for separating this compound from other volatile compounds in the sample. Gas chromatography is the method of choice for analyzing volatile and semi-volatile organic molecules. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile compounds like this compound. thermofisher.commeasurlabs.com In GC-MS, the extracted volatiles are separated based on their boiling points and polarity as they pass through a capillary column. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint for each compound, allows for its identification by comparing it to spectral libraries. thermofisher.com

GC-MS is widely used in various fields, including food and flavor research, environmental analysis, and the study of insect semiochemicals. gerstelus.comthermofisher.com For instance, GC-MS analysis has been used to identify (E,Z)-3,6-nonadien-1-ol in the volatile profiles of melon and black garlic. nih.gov The technique's high sensitivity and selectivity make it suitable for detecting trace levels of compounds in complex matrices. nih.govthermofisher.com

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a unique analytical technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. mdpi.comnih.gov As compounds elute from the GC column, the effluent is split between a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and a sniffing port, where a trained assessor can detect and describe the odor of each compound. mdpi.comnih.govspringernature.com

This method is invaluable for identifying aroma-active compounds, as it directly links a specific chemical to a perceived smell. springernature.comnih.gov GC-O has been instrumental in characterizing the key odorants in various food products. nih.govacs.org For example, in the analysis of cantaloupe aroma, (Z,Z)-(3,6)-nonadien-1-ol was identified as a key aroma-impact compound with a melon-like odor. researchgate.net Similarly, it was identified as an odor-active compound in musts from certain grape hybrids. acs.org

| Technique | Principle | Application in this compound Research | Reference |

| GC-MS | Separates compounds by GC and identifies them by their mass spectra. | Identification and quantification in various matrices like fruits and insects. | nih.govthermofisher.com |

| GC-O | Separates compounds by GC and uses the human nose for odor detection. | Identifying this compound as an aroma-active compound and describing its odor. | mdpi.comnih.govresearchgate.netacs.org |

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds that elicit a response from an insect's antenna. nih.gov In this setup, the effluent from the GC column is split, with one part going to a standard detector (like an FID or MS) and the other passing over an insect antenna. biologists.comorgprints.org Electrodes attached to the antenna record any electrical signals (depolarizations) generated when an antennally active compound elutes from the column. nih.gov

This technique is crucial in chemical ecology for identifying insect pheromones and other semiochemicals. peerj.comslu.se By simultaneously obtaining a chromatogram and an electroantennogram, researchers can pinpoint the specific compounds in a complex mixture that are detected by the insect. orgprints.org GC-EAD has been successfully used to identify (E,Z)-3,6-nonadien-1-ol as an EAD-active compound for the fruit fly Anastrepha obliqua, indicating its role in the insect's chemical communication. nih.govresearchgate.net

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS)

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. chromatographyonline.com This method is particularly advantageous for flavor and aroma research due to its high sensitivity, rapid acquisition rates, and the ability to generate comprehensive mass spectra for both targeted and unknown compound analysis. chromatographyonline.commdpi.com The coupling of gas chromatography, which separates compounds based on their physicochemical properties, with a time-of-flight mass spectrometer, which measures mass-to-charge ratios with high accuracy, provides robust data for chemical characterization. mdpi.com

In the study of this compound and related flavor compounds, comprehensive two-dimensional gas chromatography (GC×GC–TOFMS) has proven to be especially effective. This advanced technique offers enhanced separation power and increased peak capacity, which is critical for resolving the hundreds of volatile constituents present in food and beverage samples. mdpi.comspectroscopyonline.comsrainstruments.com

A notable application of GC×GC–TOFMS is in the analysis of volatile compounds during the manufacture of shaken black tea. mdpi.comnih.gov In this research, headspace solid-phase microextraction (HS-SPME) was used for sample preparation, followed by GC×GC–TOFMS to identify dynamic changes in 241 different volatiles, including isomers of this compound. mdpi.com The analysis successfully differentiated the influence of various processing stages—shaking, fermentation, and drying—on the formation of key aroma compounds. mdpi.com Similarly, GC-TOFMS has been instrumental in characterizing the key aroma-active compounds in black garlic, where (E,Z)-2,6-nonadien-1-ol was identified as a significant contributor to its aroma profile. nih.govx-mol.netresearchgate.netacs.org

Table 1: Example of GC×GC–TOFMS Parameters for Volatile Analysis in Tea Data sourced from a study on shaken black tea. mdpi.com

| Parameter | Specification |

|---|---|

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min |

| 1st Dimension Column | DB-5ms UI (30 m × 0.25 mm I.D., 0.25 μm film thickness) |

| 2nd Dimension Column | DB-17MS (1.5 m × 0.25 mm I.D., 0.25 μm film thickness) |

| Oven Temperature Program | Initial 50°C (2 min), ramp to 265°C at 8°C/min, hold for 5 min |

| Mass Spectrometer | Time-of-Flight (TOF) |

| Ion Source Temperature | 220°C |

| Mass Scan Range | 33–500 m/z |

| Ionization Energy | -70 eV |

Spectroscopic Characterization Applications in Structural Elucidation

The definitive identification and structural elucidation of this compound isomers rely on a combination of modern spectroscopic techniques. mdpi.com Each method provides unique information about the molecule's architecture, and together they allow for unambiguous characterization, which is crucial for distinguishing between various geometric isomers (e.g., E,Z vs. Z,Z) that possess distinct sensory properties.

Mass Spectrometry (MS) is fundamental for determining the molecular weight of this compound (140.22 g/mol ) and for analyzing its fragmentation patterns. nih.govlibretexts.orgnist.gov Electron ionization (EI) mass spectra, available in databases like the NIST Chemistry WebBook, provide a molecular fingerprint that helps distinguish isomers based on the relative abundance of their fragment ions. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of a molecule. jchps.comresearchgate.net

¹H NMR (Proton NMR) provides detailed information about the chemical environment of hydrogen atoms. For this compound, ¹H NMR is used to determine the number of different types of protons, their proximity to one another, and, crucially, the geometry of the double bonds through the analysis of coupling constants between vinylic protons. jchps.com

¹³C NMR (Carbon NMR) reveals the number of non-equivalent carbon atoms in the molecule, offering complementary information to confirm the carbon skeleton. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. libretexts.orggsconlinepress.com For this compound, the FTIR spectrum shows characteristic absorption bands that confirm its identity as an unsaturated alcohol. Key absorptions include a broad band in the 3400-3650 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol group, and peaks corresponding to C=C double bond stretching and C-O single bond stretching. libretexts.orglibretexts.orgupi.edu

Table 2: Spectroscopic Techniques for the Structural Elucidation of this compound

| Technique | Information Provided | Application to this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula (C₉H₁₆O) and helps differentiate isomers. nist.gov |

| ¹H NMR Spectroscopy | Number and type of protons, double bond geometry (cis/trans). | Elucidates the specific arrangement of atoms and stereochemistry. jchps.com |

| ¹³C NMR Spectroscopy | Number and type of carbon atoms in the carbon skeleton. | Confirms the 9-carbon backbone structure. nih.gov |

| FTIR Spectroscopy | Presence of specific functional groups. | Identifies the hydroxyl (-OH) group and carbon-carbon double bonds (C=C). libretexts.org |

Quantitative Analysis and Flavor Dilution (FD) Factor Determination

Research has repeatedly identified isomers of this compound as key aroma-active compounds in various foods by employing AEDA.

In black garlic , (E,Z)-2,6-nonadien-1-ol was identified as one of nine key aroma-active compounds, contributing a characteristic "cucumber" note, based on its high FD factor. nih.govx-mol.netacs.org

In cucumbers and melons , C9 alcohols and aldehydes, including (E,Z)-2,6-nonadien-1-ol and (Z,Z)-3,6-nonadien-1-ol, are recognized as critical components responsible for the typical fresh, green, and cucumber-like aromas. csic.esresearchgate.netresearchgate.net

Analysis of watermelon juice identified (Z,Z)-3,6-nonadien-1-ol and other related C9 compounds as potent odorants through both AEDA and Odor Activity Value (OAV) calculations. researchgate.net In thermally treated watermelon juice, (E,Z)-3,6-nonadienol was detected as a contributor to off-flavor. mdpi.com

These findings underscore the importance of AEDA in pinpointing the specific isomers of this compound that are sensorially relevant, guiding further quantitative efforts and quality control in food production.

Table 3: Identification of this compound as a Key Aroma Compound in Various Foods via AEDA

| Food Product | This compound Isomer/Related Compound | Sensory Descriptor/Role | Reference |

|---|---|---|---|

| Black Garlic | (E,Z)-2,6-nonadien-1-ol | Key aroma-active compound with a "cucumber" note. | nih.govx-mol.net |

| Cucumber | (E,Z)-2,6-nonadien-1-ol | Contributes a typical "cucumber-like" flavor. | researchgate.net |

| Melon | (Z,Z)-3,6-nonadien-1-ol | Associated with "melon" and "cucumber-like" flavors. | csic.es |

| Watermelon Juice | (Z,Z)-3,6-nonadien-1-ol | Identified as a potent odorant. | researchgate.net |

| Pontianak Orange Peel Oil | (E,Z)-2,6-nonadien-1-ol | Contributes to the overall aroma profile. | researchgate.net |

Research on Nonadien 1 Ol Derivatives and Analogues

Investigation of Acetate (B1210297) Esters of Nonadienols in Pheromone Studies

The acetate esters of nonadienols, derivatives of nonadien-1-ol, are significant in the study of insect pheromones. These esters are formed through the esterification of a nonadienol with a carboxylic acid, a reaction that replaces the acidic proton of the carboxylic acid with an alkyl or aryl group from the alcohol. ebsco.com This structural modification can influence the compound's stability and its interaction with insect receptors. ontosight.ai

For instance, (2E,6Z)-2,6-Nonadien-1-yl acetate is a fatty alcohol ester that has been investigated for its role in chemical signaling. foodb.ca While many esters are known for their pleasant fragrances, their application in personal perfumes can be limited due to their tendency to hydrolyze back to their parent compounds when warmed. ebsco.com However, in the context of insect communication, this volatility and potential for degradation can be crucial for the precise temporal and spatial signaling required for behaviors like aggregation.

Research has shown that insects can be attracted by blends of pheromones consisting of multiple active compounds. plos.org For example, studies on the male powder-post beetle, Lyctus africanus, have identified specific esters as novel aggregation pheromone components. plos.org While the specific acetate esters of this compound were not the primary focus of this particular study, the research highlights the importance of esters in insect aggregation and the potential for synergistic effects between different ester compounds. plos.org Further investigation is needed to fully understand the specific roles and synergistic interactions of nonadienol acetate esters in the pheromone blends of various insect species.

It is noteworthy that the conversion of nonadienols to their acetate esters can alter their biological activity. ontosight.ai The addition of the acetate group can provide stability and a longer shelf life compared to the alcohol form. ontosight.ai In some cases, acetate esters can enhance floral and fruity scents through synergistic effects. mdpi.com

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Context of Study |

| (2E,6E)-2,6-Nonadien-1-ol, 1-acetate | C₁₁H₁₈O₂ | 182.26 | Synthetic fragrance with floral and fruity scent; noted for stability. ontosight.ai |

| (2E,6Z)-2,6-Nonadien-1-Yl acetate | C₁₁H₁₈O₂ | 182.26 | Fatty alcohol ester studied in chemical signaling. foodb.ca |

| 3-pentyl dodecanoate | C₁₇H₃₄O₂ | 270.45 | Component of male Lyctus africanus aggregation pheromone. plos.org |

| 3-pentyl tetradecanoate | C₁₉H₃₈O₂ | 298.50 | Component of male Lyctus africanus aggregation pheromone. plos.org |

| 2-propyl dodecanoate | C₁₅H₃₀O₂ | 242.40 | Component of male Lyctus africanus aggregation pheromone. plos.org |

Structure-Activity Relationships of Related Unsaturated Alcohols and Aldehydes

For unsaturated alcohols and aldehydes, key structural features that determine their activity include the length of the carbon chain, the position and configuration of double bonds, and the nature of the functional group (alcohol vs. aldehyde). uclan.ac.uknih.gov

Influence of Functional Groups and Saturation:

Research comparing structurally similar alcohols and ketones has shown that ketones are often more insecticidal. iastate.edu Similarly, the degree of saturation is a critical factor; olefinic (unsaturated) alcohols have been found to be better substrates for human liver alcohol dehydrogenase than their saturated counterparts. uclan.ac.uk The presence of unsaturation, particularly in the α,β-position relative to the functional group, can lead to the formation of reactive metabolites. uclan.ac.uk

Impact of Molecular Shape and Chain Length:

The chain length of aliphatic alcohols also influences their interaction with enzymes. Increased binding affinity to alcohol dehydrogenase has been observed with increasing chain length from C3 to C6. uclan.ac.uk

Aldehydes and their Reactivity:

For aldehydes, structure-activity relationships have been investigated, particularly concerning their potential to act as skin sensitizers. nih.govresearchgate.net Aldehydes can be grouped into subcategories based on their chemical reactivity, which is influenced by features like aryl substitution and α,β-unsaturation. nih.govresearchgate.net The ability to derive SARs for subsets of aldehydes that react via the same chemical mechanism underscores the importance of understanding their chemical properties to predict their biological effects. nih.govresearchgate.net

In the context of flavor, strong nonlinear relationships have been found between the flavor thresholds of alcohols, esters, aldehydes, and ketones and their structural descriptors. nih.gov For instance, (E,Z)-2,6-nonadienal and (E)-2-nonenal are considered key aroma impact compounds in cucumber. plos.org

| Structural Feature | Influence on Activity | Example Compound(s) |

| Functional Group | Ketones can be more insecticidal than corresponding alcohols. iastate.edu Aldehydes are often key contributors to flavor. plos.org | Menthone, (E,Z)-2,6-nonadienal |

| Degree of Unsaturation | Unsaturated alcohols can be more readily metabolized than saturated ones. uclan.ac.uk α,β-unsaturation can lead to reactive metabolites. uclan.ac.uk | (E,Z)-2,6-nonadien-1-ol, 2-propen-1-ol |

| Molecular Shape | Acyclic alcohols can exhibit higher insecticidal activity than cyclic alcohols. iastate.eduresearchgate.net | Geraniol, Citronellol |

| Chain Length | Increasing chain length (up to a point) can enhance binding to enzymes like alcohol dehydrogenase. uclan.ac.uk | C3-C6 alcohols |

| Esterification | Acetate derivatives can have increased stability and modified biological activity compared to the parent alcohol. ontosight.aimdpi.com | Geranyl acetate |

The investigation into the structure-activity relationships of these compounds is ongoing and crucial for the development of new flavor compounds, fragrances, and pest management strategies. europa.eudiva-portal.org

Emerging Research Frontiers and Unresolved Questions

Integrated Omics Approaches in Nonadien-1-ol Biosynthesis and Functional Genomics

The biosynthesis of this compound, particularly its various isomers, is a complex process involving multiple enzymatic steps. Integrated "omics" approaches, which combine genomics, transcriptomics, and metabolomics, are proving instrumental in unraveling these intricate pathways.

Genomics and Transcriptomics: Researchers are identifying and characterizing the genes responsible for this compound production. For instance, in cucumber (Cucumis sativus), a major quantitative trait locus (QTL) associated with (E,Z)-2,6-nonadien-1-ol has been identified on chromosome 2. oup.comnih.gov This region contains a cluster of lipoxygenase (LOX) genes, with CsLOX08 showing a significant positive correlation with the compound's concentration. oup.comnih.gov Similarly, in watermelon (Citrullus lanatus), comparative transcriptome analysis has linked several alcohol dehydrogenase (ADH) genes to the synthesis of various this compound isomers and related C9 compounds. frontiersin.orgnih.gov These studies highlight the importance of both LOX and ADH gene families in the formation of these volatile compounds from fatty acid precursors. nih.govplos.org

Metabolomics: Metabolomic profiling allows for the comprehensive analysis of all small-molecule metabolites, including this compound and its precursors, within a biological system. By integrating metabolomic data with genomic and transcriptomic information, scientists can create a more complete picture of the metabolic networks involved. For example, studies in watermelon have shown that the accumulation of specific this compound isomers is developmentally regulated, with C9 alcohols and aldehydes being the primary aroma metabolites in mature fruit. nih.gov

The integration of these omics disciplines provides a powerful toolkit for functional genomics, enabling the identification of key regulatory genes and the elucidation of their roles in this compound biosynthesis. This knowledge is crucial for future efforts in crop improvement and the bioengineering of specific flavor profiles.

Elucidating the Ecological Significance of this compound in Complex Chemosensory Landscapes

This compound isomers are key players in the chemical communication between organisms, contributing to the complex "chemosensory landscapes" that shape ecological interactions.

Plant-Insect Interactions: Volatile organic compounds (VOCs) like this compound are vital for attracting pollinators and repelling herbivores. In some cases, the presence or absence of specific isomers can dramatically alter an insect's behavior. For example, in the context of the fruit fly Anastrepha obliqua, a blend of volatiles including (E,Z)-3,6-nonadien-1-ol acts as a male-produced sex attractant for females. nih.govbioone.org However, in another study, the absence of (E,Z)-3,6-nonadien-1-ol from a synthetic blend enhanced the attraction of females, suggesting a complex, context-dependent role. researchgate.net Furthermore, research on chili peppers has shown a correlation between the diversity of volatile compounds, including 3,6-Nonadien-1-ol (B1582235), (E, Z)-, and the incidence of insect pests. researchgate.net

Plant-Pathogen Interactions: The release of this compound can also be a response to pathogen attack, acting as a defense signal or an antimicrobial agent. Understanding these interactions is crucial for developing novel pest and disease management strategies.

Complex Odor Blends: The ecological effect of this compound is rarely due to the compound acting in isolation. Instead, it is the specific ratio and combination of this compound with other volatiles that creates a meaningful signal. researchgate.net Elucidating how organisms perceive and process these complex odor blends within a noisy chemical environment is a major challenge and a key research frontier.

Bioengineering Strategies for Sustainable and Controlled Production of Specific Isomers

The demand for natural flavor and fragrance compounds like this compound is increasing. Bioengineering offers a promising avenue for the sustainable and controlled production of specific isomers, overcoming the limitations of chemical synthesis and extraction from natural sources.

Microbial Production: Microorganisms such as fungi and bacteria can be engineered to produce this compound. For instance, research has demonstrated the production of (E,Z)-2,6-Nonadien-1-ol from olive mill waste using the fungus Rhizopus oryzae. elsevier.esuludag.edu.tr This approach utilizes waste streams, contributing to a circular economy. The use of microorganisms like Aspergillus niger and Pycnoporus cinnabarinus for producing other valuable compounds from agro-industrial residues further highlights the potential of microbial fermentation. elsevier.es

Metabolic Engineering in Plants: By manipulating the expression of key biosynthetic genes, such as the LOX and ADH genes identified through omics studies, it is possible to enhance the production of desired this compound isomers directly in plants. oup.comnih.govfrontiersin.org This could lead to the development of crops with enhanced flavor profiles or improved resistance to pests. A patented process describes the overproduction of C9-alcohols, including trans-2-cis-6-nonadien-1-ol, in plant material by adding precursor fatty acids. google.com

Enzymatic Bioconversion: Another strategy involves the use of isolated enzymes to convert precursors into specific this compound isomers. For example, alcohol dehydrogenase can be used to convert the corresponding aldehydes into alcohols. google.com

These bioengineering strategies are still in development but hold significant promise for the industrial-scale production of high-value isomers of this compound in a sustainable and cost-effective manner.

Development of Advanced Chemo-Ecological Models for Pest Management and Crop Improvement

The growing understanding of this compound's role in ecological interactions is paving the way for the development of sophisticated chemo-ecological models. These models can be used to predict and manipulate insect behavior for pest management and to guide breeding programs for crop improvement.

Pest Management: By identifying the specific this compound isomers and other volatiles that attract or repel pest insects, it is possible to develop highly selective lures and traps. slu.se For instance, male-produced volatiles from the fruit fly Anastrepha obliqua, which include (E,Z)-3,6-nonadien-1-ol, show potential for use in monitoring and control strategies. nih.gov The use of semiochemicals, including pheromones, is an environmentally friendly approach to pest control that targets specific pests with minimal impact on non-target organisms. jaydevchemicals.com

Crop Improvement: Chemo-ecological models can inform breeding strategies by identifying the genetic basis for desirable flavor and aroma profiles. frontiersin.org By selecting for varieties with specific volatile profiles, including optimal levels of this compound isomers, breeders can develop crops with enhanced consumer appeal and potentially increased resistance to pests. biorxiv.org The identification of QTLs associated with aroma compounds in cucumber provides a direct tool for breeders to improve flavor. oup.comnih.gov The understanding that grafting can significantly alter the aroma composition of fruits, as seen in melons where it can lead to an increase in compounds like (Z,Z)-3,6-nonadien-1-ol, also provides an important avenue for crop improvement. peerj.com

The development of these models requires a multidisciplinary approach, integrating data from chemical ecology, neurobiology, genetics, and agronomy. As these models become more refined, they will provide powerful tools for creating more sustainable and productive agricultural systems.

Q & A

Q. How can researchers ensure reproducibility in the synthesis of Nonadien-1-ol?

Methodological Answer:

- Detailed experimental protocols must include precise reaction conditions (e.g., temperature, solvent ratios, catalyst loading) and purification steps (e.g., distillation, chromatography).

- For isomers like 3,6-Nonadien-1-ol, specify stereochemical control methods (e.g., chiral catalysts or kinetic resolution) to avoid ambiguity .

- Validate purity using GC-MS or HPLC and compare retention indices with literature data. Provide raw spectral data (NMR, IR) in supplementary materials to confirm structural identity .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Volatility and Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds under varying temperatures. Monitor oxidation via GC-FID over time to evaluate storage conditions .

- Stereochemical Analysis : Employ chiral GC columns or polarimetry to resolve isomer mixtures (e.g., 3,6- vs. 2,6-Nonadien-1-ol). Cross-validate with computational modeling (e.g., DFT for energy-minimized conformers) .

- Solubility : Apply shake-flask methods with logP calculations across solvents (e.g., hexane, ethanol) to guide formulation in bioactivity assays .

Q. How should researchers address discrepancies in reported odor thresholds or bioactivity of this compound?

Methodological Answer:

- Replicate studies using standardized olfactometry protocols (e.g., ASTM E679) with controlled humidity and temperature.

- Compare results against existing data using meta-analysis tools, accounting for variables like sample purity (e.g., ≥98% by GC) and panelist demographics .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s ecological role (e.g., plant signaling vs. antimicrobial activity)?

Methodological Answer:

- Design multifactorial experiments to isolate variables. For example:

Q. How can researchers optimize this compound’s stability in aqueous environments for agrochemical applications?

Methodological Answer:

- Microencapsulation : Screen polymer matrices (e.g., chitosan, PLGA) for controlled release using dynamic light scattering (DLS) and release kinetics studies.

- Degradation Pathways : Use LC-QTOF-MS to identify hydrolysis byproducts under varying pH. Model degradation rates via Arrhenius plots to predict shelf-life .

Q. What advanced statistical methods are suitable for analyzing this compound’s structure-activity relationships (SAR) across isomers?

Methodological Answer:

- Apply multivariate analysis (e.g., PCA or PLS regression) to correlate molecular descriptors (e.g., logP, dipole moment) with bioactivity data.

- Validate models using leave-one-out cross-validation and external test sets. Share datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata on instrumentation and conditions .

Q. How do researchers differentiate between enzymatic and abiotic pathways in this compound’s formation in natural systems?

Methodological Answer:

- Use enzyme inhibition assays (e.g., with EDTA for metal-dependent enzymes) alongside abiotic controls (e.g., UV light, Fe²⁺ catalysts).

- Track reaction progress via real-time MS monitoring and isotopic fractionation (δ¹³C) to distinguish pathways .

Methodological Guidelines

- Data Contradiction Analysis : Systematically catalog conflicting findings (e.g., bioactivity thresholds) using tools like PRISMA flow diagrams. Apply Bayesian statistics to weigh evidence quality .

- Safety and Compliance : Adopt OSHA-compliant handling protocols (e.g., fume hoods, PPE) for volatile aldehydes like this compound. Reference SDS documents for emergency procedures (e.g., eye wash stations) .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and align research questions with stated objectives to avoid scope creep .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.